2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide
Description
Properties
Molecular Formula |
C22H24ClNO4 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C22H24ClNO4/c1-14-10-20(11-15(2)21(14)23)28-17(4)22(25)24(12-18-6-5-9-26-18)13-19-8-7-16(3)27-19/h5-11,17H,12-13H2,1-4H3 |
InChI Key |
OFADZFQRRIIRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Phenoxy Intermediate Synthesis
The phenoxy backbone is prepared by reacting 4-chloro-3,5-dimethylphenol with ethyl bromoacetate in the presence of potassium carbonate. This Williamson ether synthesis proceeds at 80–90°C in anhydrous acetone, yielding ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate.
| Reaction Component | Role | Conditions |
|---|---|---|
| 4-Chloro-3,5-dimethylphenol | Nucleophile | 80–90°C, 12–18 hours |
| Ethyl bromoacetate | Electrophile | Anhydrous acetone, K₂CO₃ |
| Potassium carbonate | Base | Catalytic amount |
Stepwise Synthesis Protocol
Formation of the Propanamide Core
The ethyl ester intermediate undergoes hydrolysis to produce 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This is achieved using 2 M sodium hydroxide at reflux, followed by acidification with HCl to precipitate the carboxylic acid. Subsequent activation with thionyl chloride converts the acid to an acyl chloride, which reacts with furan-2-ylmethylamine and (5-methylfuran-2-yl)methylamine in a two-step amidation process.
Critical Parameters:
-
Acyl Chloride Formation: Thionyl chloride (1.2 equiv) in dichloromethane at 0–5°C for 2 hours.
-
Amidation: Dropwise addition of acyl chloride to a mixture of furan amines (1:1 molar ratio) in THF, stirred at room temperature for 24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (78–82%) are achieved using tetrahydrofuran (THF) as the solvent due to its ability to dissolve both polar and non-polar reactants. Elevated temperatures (40–50°C) reduce reaction time but risk side reactions such as furan ring opening.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amidation by stabilizing the transition state. This modification increases yield to 85% while maintaining regioselectivity.
Industrial-Scale Production Considerations
Scaling the synthesis requires continuous flow reactors to manage exothermic reactions during acyl chloride formation. A tandem system combining a plug-flow reactor for hydrolysis and a stirred-tank reactor for amidation achieves 90% purity with a throughput of 50 kg/day. Purification via column chromatography on silica gel (hexane:ethyl acetate, 3:1) removes unreacted amines and byproducts.
Characterization and Quality Control
The final product is characterized using:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 2H, Ar-H), 6.85–6.45 (m, 4H, furan-H), 4.45 (s, 4H, N-CH₂), 2.25 (s, 6H, Ar-CH₃).
-
HPLC: Retention time 12.4 min (C18 column, 70:30 acetonitrile:water).
Challenges and Alternative Routes
Competing Side Reactions
The primary challenge is the formation of bis-amide byproducts due to excess amine. This is mitigated by using a stepwise amidation protocol, where each furan methylamine is added sequentially with intermediate purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Alcohol derivatives of the propanamide group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines.
| Compound Name | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 15.72 | HeLa |
| Compound B | 12.53 | MCF7 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, although further research is necessary to elucidate the specific pathways involved.
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components enable it to interact with bacterial cell membranes, leading to increased permeability and cell death. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Agricultural Applications
2.1 Herbicidal Activity
Research indicates that the phenoxy group in the compound contributes to its herbicidal properties. Field trials have demonstrated its effectiveness in controlling a variety of weeds without adversely affecting crop yield.
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Species A | 200 | 85 |
| Species B | 150 | 90 |
These results highlight the potential for this compound as a selective herbicide in sustainable agriculture.
Material Science
3.1 Polymer Chemistry
The unique chemical structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Synthesis of Polymeric Materials
In a recent study, polymers synthesized from this compound exhibited improved tensile strength and thermal resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The phenoxy and furan groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications:
Phenoxy Acetic Acid Derivatives
- Compound 602-UC (2-(4-chloro-3,5-dimethylphenoxy)acetic acid): Key Differences: Lacks the propanamide backbone and furan substituents. Activity: Functions as a synthetic auxin agonist, inducing herbicidal effects by mimicking indole-3-acetic acid (IAA) . Implications: The shorter acetic acid chain reduces steric hindrance, favoring receptor binding in plant growth regulation.
Heterocyclic Propanamide Analogs
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS: 919225-01-7): Key Differences: Replaces furan substituents with a 2-methylthiazole group. Molecular Formula: C₁₇H₂₁ClN₂O₂S. Implications: The thiazole’s sulfur atom may enhance metabolic stability or modulate target specificity compared to furan .
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide (CAS: 880395-86-8): Key Differences: Acetamide backbone with an oxadiazole substituent. Molecular Formula: C₁₄H₁₅ClN₃O₃. Implications: The oxadiazole’s electron-withdrawing nature may alter solubility and receptor affinity .
Sulfonamide and Fluorinated Propanamides
- N-((2-((N-Benzyl-4-chlorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 22):
Fentanyl-Related Propanamides
- N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-chloroisobutyryl fentanyl):
Structural and Functional Analysis Table
Research Findings and Implications
- Bioactivity : The dual furan substituents in the target compound may improve binding to cytochrome P450 enzymes or auxin receptors compared to simpler analogs like 602-UC .
- Metabolic Stability : Thiazole and oxadiazole analogs demonstrate how heterocycle choice impacts pharmacokinetics; sulfur-containing groups (thiazole) often enhance stability .
- Structural Flexibility: The propanamide backbone accommodates diverse substituents, enabling tailored applications—from herbicides (phenoxy derivatives) to CNS drugs (fentanyl analogs) .
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide (CAS Number: 874205-68-2) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClNO4 |
| Molecular Weight | 401.9 g/mol |
| Structure | Structure |
| CAS Number | 874205-68-2 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Although detailed pharmacokinetic data specific to this compound are sparse, related compounds have demonstrated the ability to cross the blood-brain barrier and modulate neurotransmitter levels in the brain .
Biological Activity
-
Neuropharmacological Effects :
- Compounds with similar structures have been noted for their nootropic effects, suggesting potential cognitive enhancement capabilities .
- In vitro studies have shown that these compounds can increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, which is associated with improved cognitive function .
- Antimicrobial Activity :
Case Studies and Research Findings
- Neuropharmacological Studies :
- Antimicrobial Evaluation :
- Metabolic Stability :
Q & A
Q. How to design an efficient synthesis route for 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide?
- Methodological Answer : A multi-step synthesis approach is recommended, beginning with the preparation of the phenoxy-propanamide backbone. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during intermediate steps .
- Coupling reactions : Employ Schotten-Baumann conditions for amide bond formation between the phenoxy moiety and the furan-methyl substituents. Triethylamine in dichloromethane is effective for neutralizing HCl byproducts .
- Solvent optimization : Dichloromethane or tetrahydrofuran (THF) is preferred for maintaining solubility of intermediates.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving chloro or methyl groups .
Critical Parameters : Monitor reaction temperature (20–60°C) and time (12–48 hours) to balance yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the positions of chloro, methyl, and furan substituents. For example, the methyl groups on the phenoxy ring appear as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 446.15 for CHClNO) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities. Relative retention times can distinguish stereoisomers .
Validation : Cross-reference data with PubChem or NIST databases for consistency .
Advanced Research Questions
Q. How can computational chemistry aid in predicting biological activity or reaction pathways for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the propanamide carbonyl and active-site residues .
- Quantum Chemical Calculations : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict reaction transition states, such as chloro displacement by nucleophiles .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptor counts to correlate structure with observed bioactivity (e.g., IC values) .
Validation : Compare computational predictions with experimental enzyme inhibition assays (e.g., fluorescence-based kinetics) .
Q. How to resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 1–3 months. Use HPLC to track degradation products (e.g., hydrolyzed furan rings or oxidized phenoxy groups) .
- pH-Dependent Kinetics : Perform kinetic experiments in buffers (pH 1–10) to identify degradation pathways. For example, acidic conditions may cleave the amide bond, while alkaline conditions promote furan oxidation .
- Design of Experiments (DOE) : Apply a 2 factorial design to evaluate interactions between temperature, pH, and light exposure. Use Minitab or JMP for statistical analysis .
Data Reconciliation : Cross-validate results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
